Dichlorprop-P-dimethylammonium
CAS No.: 104786-87-0
Cat. No.: VC20782303
Molecular Formula: C11H15Cl2NO3
Molecular Weight: 280.14 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 104786-87-0 |
---|---|
Molecular Formula | C11H15Cl2NO3 |
Molecular Weight | 280.14 g/mol |
IUPAC Name | (2R)-2-(2,4-dichlorophenoxy)propanoic acid;N-methylmethanamine |
Standard InChI | InChI=1S/C9H8Cl2O3.C2H7N/c1-5(9(12)13)14-8-3-2-6(10)4-7(8)11;1-3-2/h2-5H,1H3,(H,12,13);3H,1-2H3/t5-;/m1./s1 |
Standard InChI Key | WRXSEWUFHVTFEX-NUBCRITNSA-N |
Isomeric SMILES | C[C@H](C(=O)O)OC1=C(C=C(C=C1)Cl)Cl.CNC |
SMILES | CC(C(=O)O)OC1=C(C=C(C=C1)Cl)Cl.CNC |
Canonical SMILES | CC(C(=O)O)OC1=C(C=C(C=C1)Cl)Cl.CNC |
Introduction
Chemical Properties and Structure
Chemical Identity
Dichlorprop-P-dimethylammonium possesses specific chemical characteristics that differentiate it from related compounds and define its behavior in agricultural and environmental contexts.
Table 1: Chemical Identity of Dichlorprop-P-dimethylammonium
Parameter | Value |
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CAS Number | 104786-87-0 |
Molecular Formula | C11H15Cl2NO3 |
Molecular Weight | 280.14 g/mol |
Systematic Name | (2R)-2-(2,4-dichlorophenoxy)propanoic acid dimethylamine salt |
The compound is distinct from dichlorprop (racemic mixture), as it specifically refers to the dimethylammonium salt of the (R)-(+) optical isomer, which is the biologically active component responsible for the herbicidal activity .
Structural Characteristics
The molecular structure of Dichlorprop-P-dimethylammonium features a 2,4-dichlorophenoxy group attached to a propanoic acid backbone, with the acid function neutralized by dimethylamine. This specific three-dimensional arrangement of the R-isomer enables optimal interaction with plant auxin receptors. The salt form enhances water solubility compared to the free acid, facilitating uptake and translocation within target plants.
Mechanism of Action
Auxin Mimicry
Dichlorprop-P-dimethylammonium functions primarily as a synthetic auxin, mimicking natural plant growth hormones that regulate development. When applied to susceptible plants, it creates a cascade of effects by:
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Binding to auxin receptors in plant cells
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Disrupting normal hormonal balance
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Triggering unregulated and abnormal growth responses
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Overwhelming the plant's ability to maintain metabolic homeostasis
This mechanism represents a classic example of biochemical mimicry, where the synthetic compound exploits natural signaling pathways to create lethal imbalances.
Cellular Effects
At the cellular level, Dichlorprop-P-dimethylammonium induces several pathological processes:
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Promotes abnormal and excessive cell division and elongation
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Leads to vascular tissue damage through uncontrolled growth
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Causes epinastic responses and morphological distortions
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Ultimately results in plant death through systemic physiological disruption
The selective toxicity stems from differences in metabolism between monocotyledonous crops (like cereals) and dicotyledonous weeds, with the latter lacking efficient detoxification mechanisms to process the compound.
Agricultural Applications
Use in Cereal Crops
Dichlorprop-P-dimethylammonium demonstrates particular utility in cereal crop production, where it effectively controls a range of broadleaf weeds while preserving crop yield.
Table 2: Registered Uses of Dichlorprop-P-dimethylammonium in Agriculture
Application Area | Target Weeds | Crop Type |
---|---|---|
Cereal Crops | Broadleaf weeds | Wheat, Barley |
Non-Agricultural | Various perennial weeds | N/A |
Grasslands | Annual and perennial weeds | Grass seed production |
The effectiveness against broadleaf weeds in wheat and barley makes this compound particularly valuable in regions where these cereals represent staple crops .
Application in Non-Agricultural Areas
Beyond agricultural fields, Dichlorprop-P-dimethylammonium finds significant application in infrastructure maintenance:
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Roadsides and highway medians
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Utility line corridors
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Railway rights-of-way
In these contexts, the herbicide helps maintain infrastructure visibility and safety while reducing fire hazards associated with excessive vegetation growth.
Use in Grasslands
In grassland ecosystems, Dichlorprop-P-dimethylammonium serves several specialized functions:
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Maintains grass seed production fields by controlling invasive broadleaf species
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Supports pasture renovation programs
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Preserves the botanical composition of natural and cultivated grasslands
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Enables selective removal of unwanted dicotyledonous species
These applications contribute to sustainable land management practices by enabling targeted vegetation control.
Toxicological Profile
Acute Toxicity Studies
Research on Dichlorprop-P-dimethylammonium indicates a relatively favorable acute toxicity profile compared to many alternative herbicide compounds:
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Exhibits low acute toxicity to mammals in standardized testing protocols
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Shows no significant carcinogenic effects observed in long-term studies
This toxicological data has contributed to its regulatory approval in multiple jurisdictions, though with appropriate restrictions on application rates and methods to ensure safety.
Chronic Exposure Effects
Studies examining long-term exposure to Dichlorprop-P-dimethylammonium have identified certain physiological responses at high doses:
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Potential impacts on renal function in animal models at elevated exposure levels
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Effects on body weight gain at high doses in laboratory studies
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No observed adverse effects at lower exposure levels typical of proper agricultural use
The toxicology database for Dichlorprop-P is considered complete for evaluating hazard, with studies assessing its effects through various exposure routes and durations .
Environmental Impact Assessment
Environmental fate studies have examined how Dichlorprop-P-dimethylammonium behaves after application:
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Undergoes rapid dissociation in the environment to the free acid form
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Primary degradation products include 2,4-dichlorophenol, 2,4-dichloroanisole, and carbon dioxide
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These degradates are common to other related herbicides like 2,4-D
The environmental impact assessment has led to specific application guidelines designed to minimize potential ecological effects while maintaining efficacy against target weed species.
Regulatory Status
Registration History
The regulatory history of Dichlorprop-P-dimethylammonium reflects the evolution of herbicide technology and increasing environmental awareness:
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Early formulations utilized racemic dichlorprop (mixture of R and S isomers)
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Scientific recognition emerged that only the R-(+) isomer possesses significant herbicidal activity
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Gradual transition occurred to enriched isomer formulations (93-95% purity of 2,4-DP-p)
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Technical manufacturers began obtaining EPA registrations for technical 2,4-DP-p in 1996
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By 2007, most products had been reformulated to the enriched isomer formulation
This transition represented a significant advancement in reducing the environmental load of inactive isomers while maintaining herbicidal efficacy.
Current Regulatory Standing
Dichlorprop-P-dimethylammonium has undergone comprehensive regulatory review in multiple jurisdictions:
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Approved by the U.S. Environmental Protection Agency (EPA) following reregistration eligibility decision processes
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Evaluated by the Australian Pesticides and Veterinary Medicines Authority (APVMA)
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Subject to ongoing monitoring and periodic reassessment to ensure continued safety
Regulatory authorities have determined that when used according to approved label instructions, the compound poses no unreasonable adverse effects to human health or the environment.
Comparative Analysis with Related Compounds
Dichlorprop-P-dimethylammonium exists within a family of related compounds, each with distinct characteristics and applications.
Table 3: Comparison of Dichlorprop Forms and Derivatives
Compound | CAS Number | Description | Current Status |
---|---|---|---|
Dichlorprop (racemic) | 120-36-5 | 50:50 mixture of R and S isomers | Largely phased out |
Dichlorprop-P | 15165-67-0 | R-(+) isomer (free acid) | Active registrations |
Dichlorprop-P-dimethylammonium | 104786-87-0 | Dimethylamine salt of R-isomer | Active registrations |
Comparative toxicology studies have shown that the acid and salt forms display similar toxicological profiles when accounting for the rapid dissociation of the salt form to the free acid in biological systems . The U.S. EPA has determined that available toxicity profiles comparing 2,4-DP-p (the enriched isomer) and the older racemic 2,4-DP showed no significant differences in toxicity .
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